Pyrazoles are a class of five-membered heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. [] They are considered important pharmacophores due to their diverse biological activities. [] Pyrazole derivatives have been widely studied and utilized in various fields, including medicinal chemistry, materials science, and catalysis. They often serve as building blocks for complex molecules due to their versatility in chemical modifications.
4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is categorized primarily as a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
The synthesis and study of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine have been documented in various scientific literature, particularly in the context of medicinal chemistry and agricultural sciences. Its relevance spans across drug development and agrochemical applications, where it may serve as a precursor or active ingredient in formulations.
This compound is classified under:
The synthesis of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine typically involves multi-step chemical reactions. Common methods include:
The synthesis process often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring the reaction progress and confirming product identity.
The molecular structure of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine features:
Key structural data includes:
4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions, often using solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate solubility and reactivity.
The mechanism of action for compounds like 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine often involves interaction with biological targets such as enzymes or receptors. The specific mechanism may vary based on its application but generally includes:
Research indicates that similar pyrazole derivatives exhibit activity against various biological targets, leading to potential therapeutic effects such as anti-inflammatory or anti-cancer activities.
Key physical properties include:
Chemical properties are characterized by:
Relevant data from studies indicate that the compound exhibits moderate stability under various environmental conditions but should be handled with care to avoid degradation.
4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine has several potential applications:
The pyrazole nucleus demonstrates exceptional versatility in drug design due to its balanced physicochemical properties and synthetic accessibility. Clinically significant pyrazole-based drugs exploit several key structural advantages:
Electronic and Binding Properties: The pyrazole ring facilitates multiple binding interactions with biological targets. In berotralstat (BCX-7353), an FDA-approved treatment for hereditary angioedema, the pyrazole ring forms a crucial π-π interaction with Trp598 in the plasma kininase binding pocket [3]. Similarly, in the anticoagulant apixaban, the pyrazolo-piperidone moiety enables hydrogen bonding between the carbonyl group and Gly216, while the adjacent amino group forms hydrogen bonds with Glu146 [3]. These multi-point interactions enable high-affinity binding that often surpasses that of analogous benzene-containing compounds.
Metabolic Advantages: Pyrazole derivatives frequently demonstrate superior pharmacokinetic profiles compared to other heterocycles. The development of dopamine D1/D5 receptor antagonists illustrates this advantage: replacing a metabolically labile phenol group (as in SCH-23390) with a pyrazole ring significantly improved the pharmacokinetic profile by avoiding rapid O-glucuronidation and N-dealkylation [3]. The pyrazole ring's resistance to oxidative metabolism, particularly when substituted with electron-withdrawing groups, contributes to extended half-lives for many therapeutics [8] [10].
Synthetic Versatility: The pyrazole ring permits extensive structural elaboration through various synthetic strategies, including 1,3-dipolar cycloadditions, condensation of 1,3-dicarbonyls with hydrazines, and transition-metal catalyzed functionalization [9]. This flexibility enables efficient exploration of structure-activity relationships (SAR) around the core scaffold. For instance, systematic modification of the 3- and 5-positions in pyrazole-based FXa inhibitors led to the discovery of razaxaban, where the 3-trifluoromethyl group occupies a lipophilic pocket near the Cys191–220 disulfide bond [3].
Table 1: Clinically Approved Pyrazole-Containing Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Key Structural Features | Molecular Target |
---|---|---|---|
Celecoxib | Anti-inflammatory | 1,5-Diarylpyrazole with sulfonamide | COX-2 |
Crizotinib | Anticancer (NSCLC) | 2-Aminopyridine with pyrazole core | ALK/ROS1 tyrosine kinases |
Apixaban | Anticoagulant | Pyrazolo-piperidone | Factor Xa |
Berotralstat | Hereditary angioedema | Pyrazole-benzylamine | Plasma kallikrein |
Eltrombopag | Thrombocytopenia | Hydrazone-linked biaryl pyrazole | Thrombopoietin receptor |
Rimonabant* | Anti-obesity (withdrawn) | 1,5-Diarylpyrazole with piperidine | Cannabinoid CB1 receptor |
Withdrawn due to psychiatric side effects, included for structural reference [3] [6]
The strategic incorporation of specific substituents dramatically influences the biological activity of pyrazole derivatives. In the case of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine (C₅H₁₀N₄O₂S, MW 190.23 g/mol, CAS 1408063-53-5), two key substituents define its potential pharmacological profile:
Methanesulfonyl (Mesyl, -SO₂CH₃) Group: Positioned at the 4-position of the pyrazole ring, this strong electron-withdrawing substituent significantly impacts molecular properties. The mesyl group enhances aqueous solubility through its polar surface area (contributing to the compound's moderate XLogP3 value of 0.5) and provides a hydrogen bond acceptor via its sulfonyl oxygen atoms . This group creates an electron-deficient environment at adjacent positions (C3 and C5), potentially increasing the reactivity of the amino groups toward electrophiles or enhancing their hydrogen-bond donating capability. The mesyl group also exhibits moderate leaving group potential in nucleophilic substitution reactions, allowing synthetic diversification . In biological contexts, methanesulfonyl-containing compounds frequently demonstrate enhanced target affinity; for instance, in COX-2 inhibitors, sulfonyl groups form critical hydrogen bonds with His90 and Arg513 in the enzyme's secondary pocket [4] [10].
N-Methyl Group: The N-methyl substituent at the 3-position amine serves multiple functions. Methylation of the amino group reduces its basicity compared to a primary amine, potentially enhancing membrane permeability and altering metabolic susceptibility. The methyl group contributes to lipophilicity while occupying a small hydrophobic pocket in target proteins. Critically, N-methylation blocks potential metabolic oxidation pathways that might occur with primary amines (e.g., deamination or N-oxidation), potentially improving metabolic stability [8]. This modification maintains the hydrogen-bonding capability of the remaining N-H group while adding steric constraints that may influence conformational preferences.
Table 2: Functional Impact of Key Substituents in 4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine
Substituent | Position | Electronic Effect | Physicochemical Contribution | Potential Biological Role |
---|---|---|---|---|
Methanesulfonyl (-SO₂CH₃) | 4 | Strong electron-withdrawing | ↑ Solubility, ↑ Hydrogen-bond acceptor capability | Target binding via H-bonding, potential leaving group |
N-Methyl (-NHCH₃) | 3 | Moderate electron-donating | ↑ Lipophilicity, ↓ Basicity | Metabolic stabilization, hydrophobic pocket occupancy |
Amino (-NH₂) | 5 | Electron-donating | ↑ H-bond donor capability, ↑ Polarity | Critical for target binding interactions |
The 1H-pyrazole-3,5-diamine (3,5-diaminopyrazole) scaffold represents a specialized subclass of pyrazole derivatives with distinct pharmacological potential. Historically, unsubstituted 3,5-diaminopyrazoles served primarily as synthetic intermediates rather than bioactive compounds. However, increased understanding of their hydrogen-bonding capabilities and metal-chelating potential spurred medicinal chemistry interest. The scaffold features two amino groups capable of acting as both hydrogen bond donors and acceptors, creating opportunities for multi-point interactions with biological targets [8].
The therapeutic significance of aminopyrazole derivatives gained recognition through natural products like pyrazofurin (an antiviral C-nucleoside) and synthetic agents such as the CDK inhibitor AT7519 [8] [9]. These compounds demonstrated that strategic substitution of the diaminopyrazole core could yield potent bioactive molecules. The 4-methanesulfonyl-3-N-methyl variant represents a contemporary evolution of this scaffold, incorporating substituents designed to optimize both physicochemical properties and target engagement.
Research indicates that 3,5-diaminopyrazole derivatives show particular promise in oncology applications. For example, poly-substituted pyrazole derivatives containing amino-cyano functionalities demonstrated potent cytotoxic activity, with GI₅₀ values reaching 0.36 µM against specific cancer cell lines [4]. Molecular modeling studies of structurally related compounds reveal that the diaminopyrazole scaffold can effectively bind to tubulin's colchicine site, with the amino groups forming critical hydrogen bonds with Alaβ250 and Asnα101 backbone residues [8]. These interactions disrupt microtubule assembly, arresting the cell cycle in the G2/M phase—a mechanism exploited by several clinically validated anticancer agents.
The structural evolution toward 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine reflects rational drug design principles: retention of the hydrogen-bonding 3,5-diamine motif, addition of the mesyl group for solubility and binding enhancement, and N-methylation to modulate metabolism. This specific substitution pattern remains underexplored in published literature, with scientific databases and vendor sites indicating no commercially available supplies and minimal published research directly referencing its properties or applications . However, computational analysis suggests potential for kinase inhibition applications, particularly targeting enzymes with ATP-binding pockets accommodating the mesyl group's steric and electronic properties. The compound's predicted interactions with inflammation-related kinases (p38 MAPK, JAK family) and oncology targets (Aurora kinases, CDKs) warrant experimental investigation based on structural analogies to clinically successful aminopyrazole derivatives [8] [4].
Table 3: Evolution of Key Diaminopyrazole Derivatives in Medicinal Chemistry
Compound Class/Name | Structural Features | Reported Activities | Development Status |
---|---|---|---|
Unsubstituted 3,5-Diaminopyrazole | No C4 substituent, primary amines at C3/C5 | Synthetic intermediate, limited bioactivity | Research compound |
Pyrazofurin | C-Nucleoside with diaminopyrazole core | Antiviral, anticancer | Clinically tested |
AT7519 | 4-Aminopyrazole with indazole fusion | CDK inhibition (IC₅₀ = 11-210 nM) | Phase II trials (oncology) |
4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine | C4 mesyl, C3 N-methyl, C5 amino | Predicted kinase inhibition, potential anticancer/anti-inflammatory | Research compound (no published bioactivity) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7